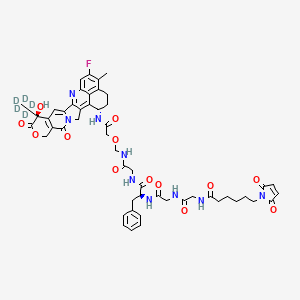

Deruxtecan-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C52H56FN9O13 |

|---|---|

Molecular Weight |

1039.1 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i1D3,3D2 |

InChI Key |

WXNSCLIZKHLNSG-DNDMXPSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Deruxtecan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Deruxtecan-d5, a deuterated analog of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. This compound serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise pharmacokinetic and metabolic profiling of the ADC.[1][2][3] This document outlines the synthetic pathways, detailed experimental protocols for characterization, and key analytical data.

Synthesis of Deruxtecan

The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan payload and a sophisticated linker, followed by their conjugation.[4] While the specific, proprietary synthesis of this compound is not publicly detailed, it would involve the incorporation of deuterium atoms into one of the precursors. The following sections describe the established synthesis for the non-deuterated Deruxtecan.

Synthesis of the Exatecan Payload

The synthesis of the cytotoxic component, exatecan, begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene.[4] This is followed by a sequence of nitro reduction and acetylation to yield a key intermediate. Subsequent steps involve a Heck coupling and hydrogenation to build the core structure of exatecan.

Synthesis of the Linker Intermediate

A crucial component of Deruxtecan is the maleimide-GGFG peptide linker. The synthesis of the advanced linker intermediate involves an oxidative decarboxylation of a protected glycine amino acid, followed by a two-carbon homologation. The resulting ester is then coupled with a dipeptide to form the core of the linker.

Final Assembly of Deruxtecan

The final steps to create Deruxtecan involve the coupling of the exatecan payload and the linker intermediate under peptide coupling conditions. Following this, a deprotection step is carried out, and the resulting amine is reacted with 6-maleimidocaproic acid to furnish the final Deruxtecan molecule.

Caption: Synthetic pathway of Deruxtecan.

Characterization of Trastuzumab Deruxtecan

The characterization of the final antibody-drug conjugate, Trastuzumab Deruxtecan (T-DXd), is critical to ensure its quality, efficacy, and safety. A multi-level analytical approach is employed to assess various quality attributes.

Analytical Techniques

A suite of advanced analytical techniques is utilized to provide a comprehensive characterization of T-DXd.

| Analytical Technique | Application | Key Parameters Measured |

| Size Exclusion Chromatography (SEC-nMS) | To assess size variants and drug-to-antibody ratio (DAR). | Average DAR, presence of aggregates. |

| Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and drug load distribution. | Distribution of different drug-loaded species. |

| Reversed-Phase Liquid Chromatography (rpLC-MS) | For intact mass analysis under denaturing conditions and peptide mapping. | Confirmation of conjugation, identification of post-translational modifications. |

| Cation Exchange Chromatography (CEX-nMS) | To separate and characterize charge variants. | Identification of deamidated and other charged forms. |

| Capillary Isoelectric Focusing (cIEF) | To assess charge heterogeneity. | Isoelectric point (pI) profile of the ADC. |

| Middle-Down Mass Spectrometry | To sequence subunits and localize the payload conjugation sites. | Confirmation of conjugation sites on light and heavy chains. |

Key Characterization Data

The characterization of T-DXd has yielded consistent results regarding its key physicochemical properties.

| Parameter | Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | ~8.0 (specifically 7.94) | SEC-nMS, RPC |

| Conjugation Site | Interchain cysteine residues | Peptide Mapping, Middle-Down MS |

| Payload Distribution | Homogeneous conjugation | HIC |

| Payload per Chain | 1 on the light chain, 3 on the heavy chain | rp-LC/MS |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of T-DXd.

Native Intact Mass Analysis by SEC-nMS

-

Purpose: To determine the average DAR and assess molecular integrity under native conditions.

-

Sample Preparation: T-DXd is diluted to a concentration of 1 mg/mL in a native-like buffer (e.g., 50mM Tris-HCl, pH 7.9).

-

Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 240) is used.

-

Chromatography: Separation is achieved on a size-exclusion column with a mobile phase such as 100 mM ammonium acetate.

-

Mass Spectrometry: Data is acquired in native mode, and the resulting spectra are deconvoluted to determine the mass of the intact ADC and calculate the DAR.

Subunit Analysis by rpLC-MS

-

Purpose: To confirm the payload distribution on the light and heavy chains.

-

Sample Preparation: T-DXd (0.5 mg/mL) is digested with IdeS enzyme to separate the Fc/2, light chain (Lc), and Fd' subunits. This is followed by reduction with DTT.

-

Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer.

-

Chromatography: Reversed-phase separation is performed using a C4 or C8 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Mass Spectrometry: The mass of each subunit is measured to determine the number of conjugated drug-linkers.

Peptide Mapping for Conjugation Site Verification

-

Purpose: To identify the specific cysteine residues where the deruxtecan payload is attached.

-

Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with an enzyme such as trypsin.

-

Instrumentation: nanoLC system coupled to a tandem mass spectrometer.

-

Data Analysis: The resulting peptide fragments are analyzed to identify those carrying the deruxtecan modification, thus pinpointing the exact conjugation sites.

Caption: Workflow for the characterization of T-DXd.

References

The Mechanism of Action of Trastuzumab Deruxtecan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab deruxtecan (T-DXd), marketed as ENHERTU®, is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of HER2-expressing solid tumors.[1] This technical guide provides a comprehensive overview of the core mechanism of action of T-DXd, detailing its molecular interactions, cellular fate, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Core Components and Molecular Architecture

Trastuzumab deruxtecan is a sophisticated bioconjugate composed of three key components:

-

A Humanized Anti-HER2 IgG1 Monoclonal Antibody: The antibody component is trastuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2).[1]

-

A Novel Topoisomerase I Inhibitor Payload: The cytotoxic agent is deruxtecan (DXd), a derivative of exatecan.[1]

-

An Enzymatically Cleavable Linker: A tetrapeptide-based linker connects the antibody to the payload.[2]

The drug-to-antibody ratio (DAR) of T-DXd is approximately 8, indicating a high and homogenous payload conjugation.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action of trastuzumab deruxtecan.

Table 1: Binding Affinity and Internalization

| Parameter | Value | Cell Line / Model | Reference |

| Binding Affinity (Kd) to HER2 | 0.768 nM (initial) to 1.327 nM (after 1 week) | In vitro | |

| Internalization Half-life | ~46 hours | NCI-N87 cells | |

| 24.36 ± 6.18 hours | SKBR-3 cells | ||

| 6.02 ± 1.60 hours | MDA-MB-453 cells | ||

| 3.89 ± 0.53 hours | MCF-7 cells |

Table 2: Cytotoxicity of Deruxtecan (DXd) and T-DXd

| Agent | IC50 Value | Cell Line | HER2 Expression | Reference |

| Deruxtecan (DXd) | 0.11 µg/mL | ARK2 USC | TROP2 3+ | |

| 0.11 µg/mL | ARK20 USC | TROP2 3+ | ||

| Trastuzumab Deruxtecan (T-DXd) | > 10,000 ng/mL | SK-OV-3 | HER2+ | |

| 9856 ng/mL | FaDu | Low | ||

| Increased 700-fold with HER2 loss | MCF10A | HER2 0 vs. induced high expression |

Table 3: Clinical Efficacy (Select Data from DESTINY Trials)

| Trial | Endpoint | T-DXd | Comparator | Hazard Ratio (HR) | Reference |

| DESTINY-Gastric01 | Overall Survival (median) | 12.5 months | 8.4 months (chemotherapy) | 0.59 | |

| Objective Response Rate | ~50% | - | - | ||

| DESTINY-Breast01 | Objective Response Rate | 60.9% | - | - | |

| Progression-Free Survival (median) | 16.4 months | - | - |

Detailed Mechanism of Action

The mechanism of action of trastuzumab deruxtecan can be delineated into a multi-step process:

-

HER2 Binding and Internalization: T-DXd circulates in the plasma and binds with high affinity to the HER2 receptor on the surface of tumor cells. Following binding, the T-DXd-HER2 complex is internalized into the cell via endocytosis.

-

Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC complex traffics to the lysosome. Inside the acidic environment of the lysosome, the tetrapeptide linker is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload, deruxtecan (DXd), into the cytoplasm.

-

Induction of DNA Damage and Apoptosis: The released DXd, being membrane-permeable, can diffuse throughout the cell and translocate into the nucleus. In the nucleus, DXd inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. The extensive DNA damage triggers a DNA damage response (DDR) and ultimately leads to programmed cell death (apoptosis).

-

The Bystander Effect: A key feature of T-DXd is its potent bystander effect. The membrane-permeable nature of the released DXd allows it to diffuse out of the target cancer cell and into neighboring cells, regardless of their HER2 expression status. This enables the killing of adjacent tumor cells that may have low or no HER2 expression, thus overcoming tumor heterogeneity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of trastuzumab deruxtecan.

Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.

Caption: DNA Damage Response Pathway Induced by Deruxtecan.

Caption: Intrinsic Apoptosis Pathway Activated by T-DXd.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the mechanism of action of T-DXd.

Caption: General Workflow for ADC Internalization Assay.

Caption: In Vitro Bystander Effect Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: ADC Internalization Assay via Flow Cytometry

Objective: To quantify the rate of internalization of T-DXd into HER2-expressing cancer cells.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)

-

Trastuzumab deruxtecan (T-DXd)

-

Fluorescent labeling kit (e.g., Alexa Fluor 488)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Quenching solution (e.g., anti-Alexa Fluor 488 antibody or acidic buffer)

-

Flow cytometer

Methodology:

-

Cell Culture: Culture HER2-positive cells to ~80% confluency in appropriate cell culture medium.

-

Fluorescent Labeling of T-DXd: Label T-DXd with a fluorescent dye according to the manufacturer's protocol.

-

Cell Treatment: Harvest and resuspend cells in fresh medium. Incubate the cells with fluorescently labeled T-DXd at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A control sample should be kept at 4°C to inhibit active internalization.

-

Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing them twice with ice-cold PBS.

-

Quenching of Surface Fluorescence: Resuspend the cells in a quenching solution to eliminate the signal from non-internalized, surface-bound ADC.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point. The increase in MFI over time corresponds to the amount of internalized ADC.

-

Data Analysis: Calculate the internalization rate, often expressed as the internalization half-life (the time required for 50% of the surface-bound ADC to be internalized).

Protocol 2: In Vitro Bystander Effect Assay

Objective: To assess the ability of T-DXd to kill neighboring HER2-negative cells.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3), labeled with a green fluorescent protein (GFP)

-

HER2-negative cancer cell line (e.g., MDA-MB-468), labeled with a red fluorescent protein (RFP)

-

Trastuzumab deruxtecan (T-DXd)

-

Cell culture medium and supplements

-

96-well plates

-

Flow cytometer or high-content imaging system

Methodology:

-

Cell Seeding: Seed a co-culture of GFP-labeled HER2-positive cells and RFP-labeled HER2-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.

-

Treatment: Treat the co-culture with a serial dilution of T-DXd or a vehicle control.

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze the percentage of viable GFP-positive and RFP-positive cells in each treatment condition. A decrease in the viability of the RFP-positive (HER2-negative) cells indicates a bystander effect.

-

High-Content Imaging: Image the wells and quantify the number of viable green and red cells.

-

-

Data Analysis: Plot the percentage of viable cells against the T-DXd concentration for both cell populations to determine the IC50 for each.

Protocol 3: Drug-to-Antibody Ratio (DAR) Measurement by Mass Spectrometry

Objective: To determine the average number of deruxtecan molecules conjugated to each trastuzumab antibody.

Materials:

-

Trastuzumab deruxtecan (T-DXd) sample

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column for protein separation (e.g., C4)

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

-

Deglycosylation enzyme (e.g., PNGase F), optional

Methodology:

-

Sample Preparation: Dilute the T-DXd sample to an appropriate concentration in a suitable buffer. For deglycosylated analysis, treat the sample with PNGase F.

-

LC-MS Analysis:

-

Inject the sample onto the LC system.

-

Separate the ADC species using a gradient of increasing organic mobile phase.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra of the intact ADC under native or denaturing conditions.

-

-

Data Processing:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

-

Determine the relative abundance of each species from the peak intensities.

-

-

DAR Calculation: Calculate the average DAR using the following formula: Average DAR = Σ (DARn * %Abundancen) / 100 where DARn is the drug-to-antibody ratio of a specific species and %Abundancen is its relative abundance.

Conclusion

Trastuzumab deruxtecan exhibits a multi-faceted mechanism of action characterized by high-affinity HER2 targeting, efficient internalization, controlled intracellular payload release, and a potent bystander effect. Its ability to induce extensive DNA damage and subsequent apoptosis in HER2-expressing tumor cells, as well as in neighboring HER2-low or -negative cells, contributes to its robust anti-tumor activity. This in-depth understanding of its molecular and cellular mechanisms is crucial for the continued development and optimization of ADCs as a therapeutic modality in oncology.

References

An In-depth Technical Guide to the Physicochemical Properties of Deruxtecan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Deruxtecan-d5, a deuterium-labeled analog of the potent topoisomerase I inhibitor payload used in antibody-drug conjugates (ADCs). Understanding these properties is critical for the formulation, development, and optimization of ADCs utilizing this advanced cytotoxic agent.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data for the non-deuterated form, Deruxtecan, is available, specific experimental values for the deuterated analog may vary slightly.

| Property | Value | Source |

| Chemical Formula | C₅₂H₅₁D₅FN₉O₁₃ | [1] |

| Molecular Weight | 1039.08 g/mol | [1][2] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| LogP (for Deruxtecan) | -0.4 | [3] |

| Solubility | May dissolve in DMSO. Formulations for in vitro and in vivo use often involve DMSO as a primary solvent, sometimes in combination with other agents like Tween 80, PEG300, or corn oil for administration. Water solubility is expected to be low. | |

| pKa | Data not available. |

Experimental Protocols for Physicochemical Characterization

Detailed experimental validation of the physicochemical parameters of this compound is crucial for its application in drug development. The following sections outline standard methodologies for determining key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of this compound is agitated in an aqueous buffer of a specific pH at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: A surplus of solid this compound is added to a series of vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 5.0, 7.4).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a defined period (typically 24-72 hours) to ensure equilibrium is achieved between the solid and dissolved states.

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Collection: A sample of the clear supernatant is carefully collected. To avoid aspirating any solid particles, filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A standard calibration curve of this compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard and accurate method for pKa determination.

Principle: A solution of this compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The concentration should be accurately known.

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for dispensing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH). The solution is stirred continuously.

-

Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the titration curve. The pKa value corresponds to the pH at the half-equivalence point.

-

Replicates: The titration is performed in triplicate to ensure the reproducibility of the results.

Logical Flow for pKa Determination

Caption: Process for determining the pKa of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Principle: The compound is partitioned between n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined. LogP is the logarithm of this ratio.

Detailed Methodology (Shake-Flask Method):

-

Preparation: A solution of this compound is prepared in either water or n-octanol (pre-saturated with the other phase).

-

Partitioning: A known volume of the this compound solution is mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is gently agitated at a constant temperature for a sufficient time to reach partitioning equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic phases.

-

Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV/MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

Deruxtecan is the cytotoxic payload of the antibody-drug conjugate Trastuzumab Deruxtecan. Its mechanism of action involves a multi-step process that ultimately leads to tumor cell death.

Mechanism Overview:

-

Target Binding: The antibody component of the ADC (Trastuzumab) binds with high specificity to the Human Epidermal Growth Factor Receptor 2 (HER2) on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell via endocytosis.

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC-HER2 complex fuses with a lysosome. Inside the acidic environment of the lysosome, specific enzymes (e.g., cathepsins) cleave the linker connecting the antibody to Deruxtecan.

-

Payload Release and Action: The released Deruxtecan (specifically, its active form DXd) is a potent topoisomerase I inhibitor. It intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.

-

DNA Damage and Apoptosis: This stabilization prevents the re-ligation of single-strand DNA breaks generated by topoisomerase I during DNA replication and transcription. The accumulation of these breaks leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Signaling Pathway for Deruxtecan-Induced Cell Death

Caption: Mechanism of action of Deruxtecan delivered via an ADC.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for their characterization. Accurate and comprehensive data for these parameters are essential for the successful development of next-generation antibody-drug conjugates.

References

- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

Isotopic Labeling of Deruxtecan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of deruxtecan for research purposes. Deruxtecan is the drug-linker component of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (Enhertu®), a targeted cancer therapy. Isotopic labeling is a critical tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, as well as for quantitative bioanalysis. While specific protocols for the isotopic labeling of deruxtecan are not extensively published in peer-reviewed literature, this guide synthesizes general principles of isotopic labeling of complex molecules and applies them to the unique structure of deruxtecan.

Introduction to Deruxtecan and the Importance of Isotopic Labeling

Trastuzumab deruxtecan is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable tetrapeptide-based linker, and the cytotoxic topoisomerase I inhibitor payload, DXd (an exatecan derivative). The targeted delivery of DXd to HER2-expressing tumor cells is central to its therapeutic effect.

Isotopic labeling of the deruxtecan component is invaluable for:

-

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug-linker and its metabolites. Radiolabeled compounds (e.g., with ¹⁴C or ³H) are the gold standard for quantitative mass balance studies.

-

Metabolite Identification: Tracing the metabolic fate of deruxtecan in vivo and in vitro.

-

Quantitative Bioanalysis: Stable isotope-labeled (e.g., with ²H or ¹³C) deruxtecan is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the payload in biological matrices.

-

Mechanism of Action Studies: Probing the cellular uptake, linker cleavage, and intracellular trafficking of the payload.

Potential Isotopes and Labeling Positions in Deruxtecan

The choice of isotope and labeling position is critical and depends on the research application. The labeling strategy should aim for metabolic stability of the label to ensure that the isotopic tag remains on the molecule of interest throughout the biological process being studied.

Table 1: Potential Isotopes for Labeling Deruxtecan and Their Applications

| Isotope | Type | Common Applications | Considerations for Deruxtecan |

| Carbon-14 (¹⁴C) | Radioactive (β-emitter) | Quantitative whole-body autoradiography (QWBA), mass balance studies, metabolite profiling. The long half-life (5730 years) makes it suitable for long-term studies. | Labeling the core scaffold of the DXd payload would be ideal to track all metabolites. The linker could also be a target for labeling. |

| Tritium (³H) | Radioactive (β-emitter) | Receptor binding assays, in vitro metabolism studies. Higher specific activity than ¹⁴C can be achieved. | Labeling can be achieved through catalytic hydrogen-tritium exchange or by reduction of a suitable precursor with a tritiated reagent. The metabolic stability of the tritium label is a key consideration. |

| Deuterium (²H or D) | Stable Isotope | Internal standards for quantitative LC-MS, studies of kinetic isotope effects to probe metabolic pathways. | Commercially available deuterated exatecan (Exatecan-d₅ and Exatecan-d₃) suggests feasibility. Labeling can be achieved via hydrogen-deuterium exchange or by using deuterated building blocks in the synthesis. |

| Carbon-13 (¹³C) | Stable Isotope | Internal standards for quantitative LC-MS, metabolic flux analysis using NMR or MS. | Synthesis with ¹³C-labeled precursors is required. This can be more synthetically challenging and expensive than deuteration. |

Proposed Methodologies for Isotopic Labeling of Deruxtecan

While specific protocols for deruxtecan are not publicly available, the following methodologies represent plausible approaches based on the synthesis of similar complex molecules and the known chemistry of its components.

Synthesis of Deuterated Deruxtecan (DXd Payload)

The commercial availability of deuterated exatecan (Exatecan-d₅ and -d₃) indicates that synthetic routes have been developed, likely for use as internal standards in bioanalytical assays. A plausible approach for introducing deuterium into the exatecan scaffold could involve:

-

Hydrogen-Isotope Exchange (HIE): Late-stage HIE reactions catalyzed by transition metals (e.g., iridium, rhodium, or palladium) with a deuterium source like D₂ gas or heavy water (D₂O) are powerful methods for labeling complex molecules. Specific directing groups on the exatecan molecule could guide the position of deuteration.

-

Use of Deuterated Building Blocks: A more targeted approach involves the synthesis of exatecan from deuterated starting materials. This provides precise control over the location of the deuterium labels but requires a more involved synthetic effort.

Table 2: Representative Quantitative Data for Deuterium Labeling of Heterocyclic Pharmaceuticals

| Parameter | Typical Value | Reference |

| Deuterium Incorporation | >90% | [General literature on HIE] |

| Chemical Yield | 50-80% | [General literature on HIE] |

| Isotopic Purity | >98% | [General literature on HIE] |

Note: This data is representative and not specific to deruxtecan.

Synthesis of Carbon-14 Labeled Deruxtecan

For ADME studies, a ¹⁴C-labeled version of the DXd payload would be highly valuable. The synthesis would likely involve a multi-step process starting from a simple ¹⁴C-labeled precursor such as [¹⁴C]KCN or [¹⁴C]CO₂.

A potential, though unverified, synthetic strategy could involve:

-

Synthesis of a ¹⁴C-labeled key intermediate: A key building block of the exatecan core structure would be synthesized incorporating the ¹⁴C label.

-

Assembly of the labeled payload: The labeled intermediate would then be carried through the remaining synthetic steps to yield [¹⁴C]DXd.

-

Conjugation to the linker: The radiolabeled payload would then be conjugated to the linker to form [¹⁴C]deruxtecan.

Table 3: Representative Quantitative Data for ¹⁴C-Labeling of Complex Molecules

| Parameter | Typical Value | Reference |

| Radiochemical Yield | 5-20% | [General literature on radiosynthesis] |

| Specific Activity | 50-60 mCi/mmol | [General literature on radiosynthesis] |

| Radiochemical Purity | >98% | [General literature on radiosynthesis] |

Note: This data is representative and not specific to deruxtecan.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and use of isotopically labeled deruxtecan.

General Protocol for Hydrogen-Isotope Exchange (Deuteration)

-

Preparation: In a flame-dried reaction vessel, combine the substrate (unlabeled deruxtecan or a precursor), a transition metal catalyst (e.g., Iridium-based catalyst), and a suitable solvent under an inert atmosphere.

-

Deuterium Source: Introduce the deuterium source, typically D₂ gas or D₂O.

-

Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, remove the catalyst by filtration, and purify the deuterated product using standard chromatographic techniques (e.g., HPLC).

-

Characterization: Confirm the identity, purity, and extent of deuteration of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

General Protocol for ADME Study using ¹⁴C-Labeled Deruxtecan

-

Dosing: Administer a single dose of [¹⁴C]trastuzumab deruxtecan to the test species (e.g., rats or monkeys).

-

Sample Collection: Collect blood, urine, and feces at predetermined time points.

-

Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting.

-

Metabolite Profiling: Analyze plasma, urine, and feces extracts by radio-HPLC to separate and quantify the parent drug and its radioactive metabolites.

-

Metabolite Identification: Isolate and identify the structure of the major metabolites using LC-MS/MS and NMR.

General Protocol for Quantitative Bioanalysis using Deuterated Deruxtecan as an Internal Standard

-

Sample Preparation: To a biological sample (e.g., plasma), add a known amount of deuterated deruxtecan as an internal standard.

-

Extraction: Extract the analyte and internal standard from the matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of isotopically labeled deruxtecan.

Conclusion

Isotopic labeling of deruxtecan is a powerful and necessary tool for the comprehensive understanding of its pharmacology and for the development of robust bioanalytical methods. While specific, publicly available protocols for the synthesis of isotopically labeled deruxtecan are limited, this guide provides a framework of applicable methodologies and principles based on the broader field of isotopic labeling of complex pharmaceuticals. The use of both radioactive and stable isotopes will continue to play a critical role in the ongoing research and clinical development of deruxtecan and other antibody-drug conjugates. Researchers are encouraged to adapt these general protocols to the specific needs of their studies, ensuring careful characterization and validation of the labeled materials.

Navigating the Stability and Storage of Deruxtecan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Deruxtecan-d5, a deuterated form of the potent topoisomerase I inhibitor payload and linker used in the antibody-drug conjugate (ADC), fam-trastuzumab deruxtecan-nxki (Enhertu). Understanding the physicochemical stability of this critical component is paramount for ensuring the quality, efficacy, and safety of ADCs in development and for its use as a stable isotope-labeled internal standard in analytical applications.

Core Concepts in this compound Stability

This compound, as a complex organic molecule, is susceptible to degradation under various environmental conditions. Its stability is a critical quality attribute that can be influenced by factors such as temperature, pH, light, and oxidizing agents. The molecule consists of a derivative of the camptothecin analog, exatecan (DXd), linked to a maleimide-GGFG peptide. The stability of both the cytotoxic payload and the linker is crucial for the overall performance of the ADC.

The deuteration in this compound is intended to provide a stable isotope-labeled internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1] Therefore, maintaining its structural integrity and isotopic purity during storage and handling is essential for accurate bioanalytical studies.

Recommended Storage Conditions

Proper storage is fundamental to preserving the stability of this compound. The following tables summarize the recommended storage conditions for both the solid-state powder and solutions in various solvents, based on commercially available data.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Additional Notes |

| Long-term | -20°C | Up to 3 years | Protect from light; store under an inert atmosphere (e.g., nitrogen). |

| Short-term | 4°C | Up to 2 years | Protect from light. |

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Temperature | Duration |

| DMSO | -80°C | Up to 6 months |

| DMSO | -20°C | Up to 1 month |

Note: For in-vivo applications, it is recommended to prepare fresh solutions. If storage is necessary, follow the guidelines above and ensure the solution is protected from light and moisture.

Understanding Degradation Pathways and Stability-Indicating Methods

While specific public data on the forced degradation of this compound is limited, knowledge of related camptothecin analogs provides insight into potential degradation pathways. The lactone ring of the exatecan payload is known to be susceptible to pH-dependent hydrolysis, converting to a less active carboxylate form.

To adequately assess the stability of this compound and identify potential degradants, a stability-indicating analytical method is essential. Such a method, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method, must be able to separate the intact molecule from all potential degradation products.

Experimental Protocols

The following sections outline representative experimental protocols for conducting a forced degradation study and for a stability-indicating HPLC-UV/MS method for this compound. These protocols are based on established methodologies for similar compounds, such as exatecan and other antibody-drug conjugate payloads, and should be adapted and validated for specific laboratory conditions.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the sample under various stress conditions to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffered saline (PBS), pH 7.4

-

Class A volumetric flasks and pipettes

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to the target concentration.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw a sample and dilute with mobile phase to the target concentration.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Expose to a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, dissolve the solid in a known volume of solvent and dilute to the target concentration.

-

-

Thermal Degradation (Solution):

-

Incubate an aliquot of the stock solution at a high temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample and dilute with mobile phase.

-

-

Photostability:

-

Expose both solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).

Stability-Indicating HPLC-UV/MS Method

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

-

HPLC or UPLC system with a photodiode array (PDA) or UV detector.

-

Mass spectrometer (e.g., Q-TOF or Orbitrap) for identification of degradation products.

Table 3: Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 15 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| UV Detection | Monitor at a wavelength relevant to the chromophore of the exatecan payload (e.g., ~254 nm and ~370 nm). |

| MS Detection | Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for this compound and its expected degradation products. |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the forced degradation study and the subsequent analysis.

Caption: Workflow for the forced degradation study of this compound.

Caption: Analytical workflow for the stability-indicating HPLC-UV/MS method.

Conclusion

The stability of this compound is a critical parameter for its successful application in both research and clinical development. Adherence to recommended storage conditions is essential to minimize degradation. While specific stability data under forced degradation conditions for the deuterated compound is not widely available, the provided experimental protocols, based on established methods for similar molecules, offer a robust framework for researchers to conduct their own stability assessments. A thorough understanding of the stability profile of this compound, through the application of validated stability-indicating methods, will ultimately contribute to the development of safer and more effective antibody-drug conjugates.

References

In Vitro Preclinical Profile of Deruxtecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro investigations of Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The data and protocols summarized herein are crucial for understanding its mechanism of action and preclinical efficacy. It is important to note that the majority of in vitro functional studies are conducted using Trastuzumab Deruxtecan, which delivers Deruxtecan (DXd) to HER2-expressing cells. Deruxtecan-d5, a deuterium-labeled version, is primarily utilized as an internal standard for pharmacokinetic analyses and is not the subject of the functional assays detailed below.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro cytotoxic and apoptotic activity of Trastuzumab Deruxtecan across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Assay Type |

| NCI-N87 | Gastric Cancer | High | Calculable | Cell Viability |

| USC-ARK1 | Uterine Serous Carcinoma | Overexpressing | 0.0186 (µmol/L) | Cell Viability |

| USC-ARK2 | Uterine Serous Carcinoma | Overexpressing | 0.0213 (µmol/L) | Cell Viability |

| USC-ARK20 | Uterine Serous Carcinoma | Overexpressing | Not specified | Cell Viability |

| Various Gastric Cancer Cell Lines (30/49) | Gastric Cancer | Varied | Calculable | Cell Viability |

Note: In a study on 49 gastric cancer cell lines, T-DXd was found to inhibit cell proliferation in 55.1% of the lines, with calculable IC50 values in 63.3% of them, demonstrating sensitivity even in cell lines with moderate, low, and no HER2 expression.[1]

Table 2: Apoptosis Induction by Trastuzumab Deruxtecan (T-DXd)

| Cell Line | Cancer Type | HER2 Expression | Observation | Assay Type |

| HER2-overexpressing USC cell lines | Uterine Serous Carcinoma | Overexpressing | Increased early and late apoptosis | Annexin V and Propidium Iodide Staining |

| HER2-positive cells | Not specified | Positive | Triggered apoptosis through cleaved PARP and caspase-3 activation | Western Blot, Annexin V Staining |

Key In Vitro Experimental Protocols

Detailed methodologies for the principal in vitro assays used to characterize the activity of Deruxtecan are outlined below.

Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of T-DXd on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of T-DXd or a control ADC.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using one of the following methods:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.

-

Cellular ATP Quantification: A reagent that lyses cells and measures ATP levels is added, and luminescence is recorded as a measure of cell viability.

-

-

Data Analysis: The results are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells following treatment with T-DXd.

Methodology:

-

Cell Treatment: Cells are cultured and treated with T-DXd at a specified concentration for a defined period.

-

Cell Harvesting: Adherent cells are detached, and both adherent and floating cells are collected.

-

Staining: Cells are washed and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells) in a binding buffer.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To measure the ability of T-DXd to mediate the killing of HER2-positive target cancer cells by immune effector cells.

Methodology:

-

Target Cell Preparation: HER2-expressing cancer cells (target cells) are seeded in a 96-well plate. In some protocols, target cells are labeled with a fluorescent dye like Calcein AM.

-

Effector Cell Preparation: Effector cells, such as peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells, are isolated.

-

Co-culture: The effector cells are added to the target cells at various effector-to-target (E:T) ratios in the presence of different concentrations of T-DXd or a control antibody.

-

Incubation: The co-culture is incubated for a period sufficient to allow for cell lysis (e.g., 4-6 hours).

-

Cytotoxicity Measurement:

-

Release Assay: The amount of a substance released from lysed target cells (e.g., lactate dehydrogenase [LDH] or Calcein AM) into the supernatant is measured.

-

Flow Cytometry: The percentage of lysed target cells is determined by staining with a viability dye and analyzing via flow cytometry.

-

-

Data Analysis: The percentage of specific cell lysis is calculated by subtracting the spontaneous lysis (target cells with effector cells but no antibody) from the total lysis.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and processes involved in the in vitro activity of Deruxtecan.

References

The Role of Deuterium in Deruxtecan-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deruxtecan-d5, a deuterated form of Deruxtecan, the drug component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document will delve into the core principles of deuterium substitution, the known characteristics of this compound, its mechanism of action, and relevant experimental protocols for its analysis.

Introduction to Deuteration in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution can significantly impact a drug's pharmacokinetic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[1] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and an altered metabolic profile.[1][2]

This compound is a deuterium-labeled version of Deruxtecan.[2] Its molecular formula is C52H51D5FN9O13. While the precise location of the five deuterium atoms is not publicly disclosed in the available literature, its primary application in research is as an internal standard for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS). This indicates that its main purpose is to serve as a tracer for accurate quantification of the non-deuterated drug in biological samples, rather than to intentionally alter the therapeutic properties of Deruxtecan itself.

Deruxtecan: Structure and Mechanism of Action

Deruxtecan is a highly potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate, Trastuzumab Deruxtecan. The ADC consists of three main components:

-

A humanized anti-HER2 monoclonal antibody (Trastuzumab): This targets the ADC to cancer cells that overexpress the HER2 receptor.

-

A cleavable tetrapeptide-based linker: This linker is designed to be stable in circulation but is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.

-

The topoisomerase I inhibitor payload (Deruxtecan, DXd): Once released, DXd is a potent cytotoxic agent.

The mechanism of action of Trastuzumab Deruxtecan is a multi-step process. After the ADC binds to the HER2 receptor on the surface of a cancer cell, the complex is internalized. Inside the cell, the linker is cleaved, releasing the DXd payload. DXd then intercalates into the DNA and stabilizes the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks created by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the DXd payload and a general workflow for evaluating deuterated drug candidates.

}

Caption: DXd Payload Signaling Pathway

}

Caption: Deuterated Drug Evaluation WorkflowQuantitative Data

As this compound is primarily used as an internal standard, there is a lack of publicly available, direct comparative pharmacokinetic data between Deruxtecan and this compound that would demonstrate a therapeutic alteration. The purpose of its deuteration is to create a mass shift for detection in mass spectrometry, while ensuring it behaves chromatographically and in the ion source similarly to the non-deuterated analyte for accurate quantification.

However, for context, the following table summarizes key pharmacokinetic parameters of the non-deuterated Trastuzumab Deruxtecan (the full ADC) from clinical studies.

| Parameter | Value | Reference |

| Trastuzumab Deruxtecan | ||

| Half-life (t½) | ~7 days | |

| Clearance | ~0.4 L/day | |

| Volume of Distribution (Vd) | ~3.1 L | |

| Released DXd Payload | ||

| Half-life (t½) | ~1.37 hours (in animal models) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Deruxtecan and this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of antibody-drug conjugates.

Objective: To determine the in vitro potency (IC50) of an ADC by measuring cell viability.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)

-

Cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for NCI-N87) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trastuzumab Deruxtecan

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of Trastuzumab Deruxtecan in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

-

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a general method for the quantification of Deruxtecan in plasma samples using this compound as an internal standard.

Objective: To determine the concentration of Deruxtecan in plasma over time to calculate pharmacokinetic parameters.

Materials:

-

Plasma samples from subjects dosed with Trastuzumab Deruxtecan

-

Deruxtecan analytical standard

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a 96-well plate, add 150 µL of acetonitrile containing a known concentration of this compound (e.g., 10 ng/mL).

-

Vortex the plate for 5 minutes to precipitate the proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Deruxtecan from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Deruxtecan and this compound. The exact m/z values would need to be determined based on the instrument and fragmentation pattern.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of Deruxtecan and this compound.

-

Calculate the peak area ratio of Deruxtecan to this compound.

-

Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of Deruxtecan in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Conclusion

This compound serves as an essential tool for the precise bioanalysis of Deruxtecan, the potent cytotoxic payload of Trastuzumab Deruxtecan. While the deuteration in this compound is primarily for analytical purposes as an internal standard, the principles of the kinetic isotope effect highlight a broader strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents. A thorough understanding of Deruxtecan's mechanism of action and the application of robust experimental protocols are critical for advancing research and development in the field of antibody-drug conjugates. As research continues, further insights into the nuanced roles of deuterium in complex molecules like Deruxtecan may emerge, potentially opening new avenues for therapeutic optimization.

References

A Technical Guide to Deruxtecan-d5 for Early-Stage Drug Discovery

Introduction: Deruxtecan is a pivotal component in the field of antibody-drug conjugates (ADCs), serving as a potent drug-linker that combines a topoisomerase I inhibitor with a cleavable peptide linker. Its deuterated form, Deruxtecan-d5, is an indispensable tool in early-stage drug discovery and development. As a stable isotope-labeled internal standard, this compound enables precise quantification in bioanalytical assays, which is critical for pharmacokinetic (PK) and metabolic profiling of ADCs like Trastuzumab Deruxtecan (T-DXd).[1][2] This guide provides an in-depth technical overview of Deruxtecan, its mechanism of action within an ADC, and the specific applications of this compound for researchers and drug development professionals.

Core Components and Structure

Deruxtecan is a conjugate molecule comprising two key functional parts: a potent cytotoxic payload and a specialized linker system.[3][4]

-

Payload (DXd): An exatecan derivative (DXd) that acts as a highly potent topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme for relaxing DNA supercoils during replication and transcription; its inhibition leads to DNA damage and subsequent apoptotic cell death.[5] The payload of T-DXd is approximately 10 times more potent than SN-38, the active metabolite of irinotecan.

-

Linker: A maleimide-GGFG (glycine-glycine-phenylalanine-glycine) tetrapeptide-based linker. This linker is designed to be stable in circulation but is enzymatically cleavable by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This ensures the targeted release of the DXd payload within the cancer cells.

Mechanism of Action in an ADC Context

The therapeutic efficacy of Deruxtecan is realized when it is conjugated to a monoclonal antibody, forming an ADC such as Trastuzumab Deruxtecan (T-DXd). The mechanism involves targeted delivery and a powerful bystander effect.

-

Binding and Internalization: The antibody component of the ADC (e.g., Trastuzumab) binds to its target antigen on the surface of a cancer cell (e.g., HER2).

-

Endocytosis: Following binding, the entire ADC-antigen complex is internalized by the cell into an endosome.

-

Payload Release: The endosome fuses with a lysosome, where lysosomal enzymes cleave the GGFG linker, releasing the active DXd payload into the cytoplasm.

-

DNA Damage: The freed DXd payload translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.

-

Bystander Effect: DXd is highly membrane-permeable, allowing it to diffuse out of the targeted cancer cell and into adjacent tumor cells. This "bystander effect" enables the killing of neighboring cancer cells, even those that may not express the target antigen, which is crucial for treating heterogeneous tumors.

The Role of this compound in Bioanalysis

In early-stage drug discovery, accurately quantifying the concentration of a drug and its metabolites in biological samples is fundamental. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (e.g., LC-MS/MS).

The use of a SIL-IS is the gold standard in bioanalysis. Because this compound is chemically identical to Deruxtecan but has a higher mass due to the deuterium atoms, it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to correct for variations in sample preparation, extraction, and instrument response, leading to highly accurate and precise quantification of the analyte (Deruxtecan).

Key Preclinical and Physicochemical Data

Quantitative data is essential for evaluating the potential of a new therapeutic agent. The following tables summarize key properties and efficacy data related to Deruxtecan and its ADC form, T-DXd.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅₂H₅₁D₅FN₉O₁₃ | |

| Molecular Weight | 1039.08 g/mol | |

| Appearance | Solid at room temperature |

| Primary Use | Internal standard for quantitative analysis | |

Table 2: Key Quantitative Data for Trastuzumab Deruxtecan (T-DXd)

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Drug-to-Antibody Ratio (DAR) | ~8 | T-DXd | |

| Cmax (at therapeutic dose) | 122 µg/mL | Clinical Study | |

| Objective Response Rate (ORR) | 60.9% | DESTINY-Breast01 (HER2+ Breast Cancer) | |

| Median Progression-Free Survival | 16.4 months | DESTINY-Breast01 (HER2+ Breast Cancer) | |

| ORR (HER2-mutant NSCLC) | 72.7% | Phase I Study |

| ORR (Colorectal Cancer) | 5% | Phase I Study | |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development.

Protocol 5.1: Synthesis of Deruxtecan This is a simplified overview of a complex, multi-step process.

-

Exatecan Synthesis: The synthesis begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation. The resulting compound undergoes a Heck coupling with 3-butenoic acid, followed by hydrogenation to yield an intermediate. Further steps lead to the formation of the exatecan payload.

-

Linker Synthesis: A separate, multi-kilogram scale synthesis route is used to produce the advanced GGFG linker intermediate.

-

Coupling: The exatecan payload and the linker intermediate are joined under peptide coupling conditions using EDCI and HOBt·H₂O at room temperature.

-

Final Modification: The product is isolated and purified. The Fmoc protecting group is removed with DBU in THF, and the resulting amine is reacted with 6-maleimidocaproic acid to generate the final Deruxtecan molecule.

Protocol 5.2: ADC Conjugation (Trastuzumab Deruxtecan)

-

Antibody Preparation: A solution of the Trastuzumab antibody in a PBS/EDTA buffer is prepared.

-

Disulfide Bond Reduction: The solution is treated with TCEP (tris(2-carboxyethyl)phosphine) and dipotassium hydrogen phosphate to achieve a final pH of 7.4. The mixture is incubated at 37°C to reduce the interchain disulfide bonds of the antibody, exposing free cysteine residues.

-

Conjugation: The synthesized Deruxtecan (with its maleimide group) is added to the reduced antibody solution. The maleimide group reacts with the free thiols of the cysteine residues to form a stable thioether bond, yielding Trastuzumab Deruxtecan with a DAR of approximately 8.

Protocol 5.3: In Vivo Formulation for Preclinical Studies This protocol is for reference and may require optimization based on the specific animal model and administration route.

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 25 mg/mL) by dissolving it in DMSO.

-

Injection Formulation (Example: DMSO/Corn Oil):

-

For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add the stock solution to 900 µL of corn oil.

-

Mix thoroughly to obtain a clear solution or a uniform suspension ready for administration.

-

-

Injection Formulation (Example: Aqueous with Solubilizers):

-

Take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 450 µL of saline (0.9% NaCl in ddH₂O) and mix until clear.

-

Protocol 5.4: Bioanalytical Characterization of T-DXd by Mass Spectrometry

-

Instrumentation: Use a high-resolution mass spectrometer (HRAM) such as a Thermo Scientific Orbitrap Exploris 240 coupled with a Vanquish Flex UHPLC system.

-

Intact Mass Analysis (Native): Analyze the ADC under native conditions to determine the molecular weight and calculate the average DAR. Load approximately 20 µg of the sample for analysis.

-

Reduced Chains Analysis: Dilute T-DXd to 1 mg/mL in a denaturing buffer (7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3). Reduce the disulfide bonds with DTT to separate the light and heavy chains for individual mass analysis.

-

Subunit Analysis: Dilute T-DXd to 0.5 mg/mL in 50mM Tris-HCl (pH 7.9). Digest with the IdeS enzyme to cleave the heavy chains below the hinge region, creating F(ab')₂ and Fc fragments. Further reduce with DTT for analysis of scFc, Fd', and LC subunits.

-

Peptide Mapping: Dilute T-DXd to 1 mg/mL in denaturing buffer. Reduce the ADC with DTT, alkylate the free cysteines (e.g., with iodoacetamide), and perform enzymatic digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to confirm sequence coverage and identify conjugation sites.

Conclusion: Deruxtecan represents a significant advancement in the design of ADCs, offering a highly potent and selectively delivered cytotoxic payload. For scientists in early-stage drug discovery, its deuterated analog, this compound, is a fundamentally important tool. By enabling robust and accurate quantification, this compound underpins the critical pharmacokinetic and bioanalytical studies that are essential for advancing novel ADC candidates from the laboratory to clinical trials. A thorough understanding of its synthesis, mechanism, and analytical application is key to leveraging its full potential in the development of next-generation cancer therapeutics.

References

- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Deruxtecan and its Analogs: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the foundational research on deruxtecan and its analogs, intended for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Principles of Deruxtecan

Deruxtecan is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in a new class of antibody-drug conjugates (ADCs). The most prominent example is Trastuzumab Deruxtecan (T-DXd), an ADC targeting HER2-expressing cancer cells. The foundational design of deruxtecan-based ADCs incorporates three key components:

-

A Monoclonal Antibody: Provides specificity by targeting a tumor-associated antigen (e.g., Trastuzumab targeting HER2).

-

A Cleavable Linker: A tetrapeptide-based linker designed to be stable in systemic circulation but cleaved by enzymes like cathepsins, which are highly expressed in the tumor microenvironment and within lysosomes.[1][2]

-

The Deruxtecan (DXd) Payload: A highly potent exatecan derivative that inhibits topoisomerase I, leading to DNA damage and cell death.[3] A key feature is its high membrane permeability, which enables a significant "bystander effect".[4][5]

Mechanism of Action: From Binding to Bystander Killing

The therapeutic effect of a deruxtecan-based ADC is a multi-step process involving targeted delivery, intracellular release, and broad cytotoxic impact.

-

Binding and Internalization: The ADC binds to its target receptor (e.g., HER2) on the tumor cell surface, leading to the formation of an ADC-receptor complex that is internalized via endocytosis.

-

Payload Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and resident proteases (e.g., Cathepsin B and L) cleave the linker, releasing the active DXd payload into the cytoplasm.

-

Topoisomerase I Inhibition: DXd diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This stabilizes the complex, prevents the re-ligation of single-strand DNA breaks created during normal DNA replication, and leads to the accumulation of double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis).

-

Bystander Effect: Due to its high membrane permeability, the released DXd can diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their target antigen expression. This "bystander killing" is crucial for efficacy in heterogeneous tumors with varied antigen expression.

Signaling Pathway and Cellular Process Visualization

Caption: The mechanism of action of Trastuzumab Deruxtecan, from HER2 binding to bystander killing.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from preclinical and clinical research, demonstrating the potency and pharmacokinetic profile of deruxtecan-based ADCs.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)

| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |

| SK-BR-3 | Breast Cancer | High (3+) | 3.6 | |

| NCI-N87 | Gastric Cancer | High (3+) | 15.1 | |

| Calu-3 | Lung Cancer | High (3+) | 7.2 | |

| KPL-4 | Breast Cancer | High (3+) | 11.5 | |

| T47D | Breast Cancer | Low (1+) | 185.2 | |

| MDA-MB-231 | Breast Cancer | Negative | >1000 |

Table 2: Pharmacokinetic Parameters of Trastuzumab Deruxtecan in Humans (DESTINY-Breast01 Trial)

| Parameter | 5.4 mg/kg Dose | Unit |

| T-DXd (ADC) | ||

| Cmax | 124 | µg/mL |

| AUC (0-21d) | 1480 | µg·day/mL |

| T1/2 | 5.7 | days |

| Total Antibody | ||

| Cmax | 129 | µg/mL |

| AUC (0-21d) | 1630 | µg·day/mL |

| T1/2 | 5.8 | days |

Key Experimental Protocols

Reproducible and rigorous methodologies are the foundation of drug development. The following sections detail the protocols for key assays used to characterize deruxtecan ADCs.

In Vitro Growth Inhibition Assay

Objective: To determine the concentration of an ADC that inhibits cancer cell growth by 50% (GI50/IC50) in vitro.

Methodology:

-

Cell Plating: Tumor cells are seeded into 96-well microplates at a density of 1,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Addition: The ADC is serially diluted in culture medium and added to the wells. A vehicle control (no drug) is also included.

-

Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

-